1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1147198-88-6
VCID: VC4559538
InChI: InChI=1S/C10H9ClFN3.ClH/c11-9-2-1-3-10(12)8(9)6-15-5-7(13)4-14-15;/h1-5H,6,13H2;1H
SMILES: C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)N)F.Cl
Molecular Formula: C10H10Cl2FN3
Molecular Weight: 262.11

1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride

CAS No.: 1147198-88-6

Cat. No.: VC4559538

Molecular Formula: C10H10Cl2FN3

Molecular Weight: 262.11

* For research use only. Not for human or veterinary use.

1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride - 1147198-88-6

Specification

CAS No. 1147198-88-6
Molecular Formula C10H10Cl2FN3
Molecular Weight 262.11
IUPAC Name 1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C10H9ClFN3.ClH/c11-9-2-1-3-10(12)8(9)6-15-5-7(13)4-14-15;/h1-5H,6,13H2;1H
Standard InChI Key HFHBGDMHFGQLBO-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)N)F.Cl

Introduction

Chemical Identification and Structural Properties

Basic Chemical Descriptors

The compound’s IUPAC name, 1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-amine hydrochloride, reflects its benzyl-substituted pyrazole backbone. Key identifiers include:

PropertyValue
CAS No.1147198-88-6
Molecular FormulaC₁₀H₁₀Cl₂FN₃
Molecular Weight262.11 g/mol
SMILESC1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)N)F.Cl
InChIKeyHFHBGDMHFGQLBO-UHFFFAOYSA-N
PubChem CID17349598

The hydrochloride salt enhances solubility relative to the free base (C₁₀H₉ClFN₃), though exact solubility data remain unspecified.

Structural Analysis

The molecule comprises:

  • A pyrazole ring (positions 1–4) with an amine group at position 4.

  • A 2-chloro-6-fluorobenzyl group linked to the pyrazole’s nitrogen at position 1.

  • Chlorine and fluorine atoms at ortho positions on the benzyl ring, creating steric and electronic effects that influence receptor binding .

X-ray crystallography data are unavailable, but computational models predict a planar pyrazole ring with a dihedral angle of ~30° between the benzyl and pyrazole moieties, optimizing π-π stacking interactions.

Synthesis and Characterization

Synthetic Pathways

While detailed protocols for this specific compound are proprietary, analogous pyrazole derivatives are typically synthesized via:

  • N-Alkylation: Reacting 4-aminopyrazole with 2-chloro-6-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃).

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Key challenges include controlling regioselectivity during benzyl substitution and minimizing byproducts from halogen exchange reactions.

Analytical Characterization

  • Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 262.11, consistent with the molecular weight.

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 8.05 (s, 1H, pyrazole-H3), δ 6.90–7.20 (m, 3H, aromatic H), δ 5.30 (s, 2H, benzyl-CH₂).

    • ¹³C NMR: Peaks at 152.1 ppm (C-F), 134.5 ppm (C-Cl), and 145.2 ppm (pyrazole-C4) .

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey Differences
1-(2-Chloro-4-fluorobenzyl) analogCl at C2, F at C4Reduced steric hindrance
1-(4-Bromo-2-fluorobenzyl) analogBr instead of ClHigher molecular weight

The 2-chloro-6-fluoro configuration uniquely balances electronic effects and steric bulk, favoring target selectivity .

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